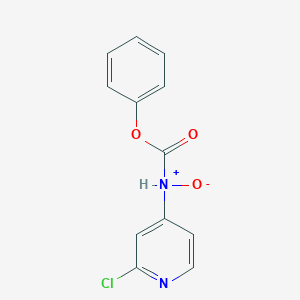
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a phenoxycarbonyl group, and an N-oxide functional group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide typically involves the reaction of 2-chloropyridine with phenyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The N-oxide functional group is introduced through the oxidation of the pyridine ring using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the N-oxide group, yielding the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide involves its interaction with specific molecular targets. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The chloro and phenoxycarbonyl groups contribute to the compound’s overall stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A simpler derivative with a chloro group attached to the pyridine ring.
Phenoxycarbonyl-pyridine: A compound with a phenoxycarbonyl group attached to the pyridine ring.
Pyridine N-oxide: A compound with an N-oxide functional group attached to the pyridine ring.
Uniqueness
2-Chloro-N-(phenoxycarbonyl)pyridin-4-amine N-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113567-69-4 |
|---|---|
Fórmula molecular |
C12H9ClN2O3 |
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
2-chloro-N-phenoxycarbonylpyridin-4-amine oxide |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-8-9(6-7-14-11)15(17)12(16)18-10-4-2-1-3-5-10/h1-8,15H |
Clave InChI |
JBTSPOGEJCNBJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)[NH+](C2=CC(=NC=C2)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 4-formyl-4-[2-(phenylsulfanyl)ethyl]heptanedioate](/img/structure/B14309595.png)
![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
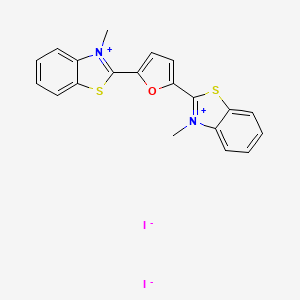
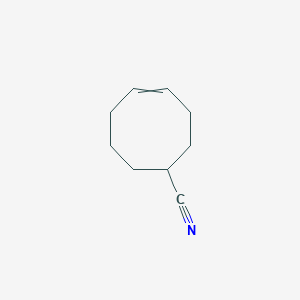


![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)
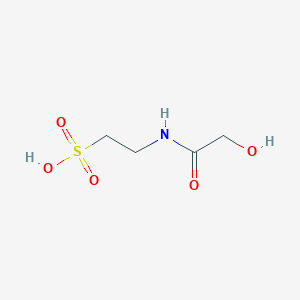

![2,3-Dimethyl-2-[(trimethylsilyl)oxy]nonan-5-one](/img/structure/B14309649.png)
![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
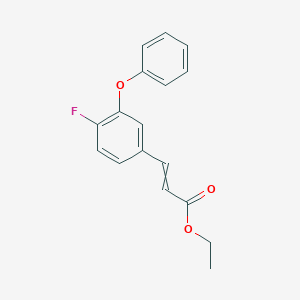
![(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]](/img/structure/B14309667.png)
